Micrococcin P1

Ribosome Biochemistry GTPase Activity Mechanism of Action

Researchers studying mycobacterial protein synthesis or ribosome dynamics require validated controls-not generic analogs. Micrococcin P1 is the founding thiopeptide with a unique mechanism: it binds the 23S rRNA-L11 complex and stimulates EF-G-dependent GTP hydrolysis, diverging from thiostrepton. - **Target validation**: MIC as low as 0.0157 µM against MRSA; bactericidal vs. M. tuberculosis. - **Biochemical probe**: Differentiates conformational states of the ribosome GTPase-associated center. - **Supply**: Packaged under inert gas, HPLC-verified. Available for immediate R&D shipment.

Molecular Formula C48H49N13O9S6
Molecular Weight 1144.4 g/mol
Cat. No. B10765555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicrococcin P1
Molecular FormulaC48H49N13O9S6
Molecular Weight1144.4 g/mol
Structural Identifiers
SMILESCC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C
InChIInChI=1S/C48H49N13O9S6/c1-8-24(37(65)49-12-20(5)62)51-38(66)28-15-73-46(56-28)32-18-74-45(58-32)26-11-10-23-36(50-26)27-13-75-48(53-27)35(22(7)64)61-41(69)31-17-76-47(57-31)33(19(3)4)59-39(67)30-16-72-44(55-30)25(9-2)52-42(70)34(21(6)63)60-40(68)29-14-71-43(23)54-29/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b24-8-,25-9-/t20-,21+,22+,33+,34-,35-/m0/s1
InChIKeyMQGFYNRGFWXAKA-GXSYYHJRSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Micrococcin P1 Procurement Guide: Thiopeptide Antibiotic with Documented Bactericidal Activity Against Mycobacterium tuberculosis and Distinct Ribosomal Binding Profile


Micrococcin P1 is a macrocyclic thiopeptide antibiotic, originally isolated from Micrococcus species and subsequently identified in various staphylococci, recognized as the founding member of the thiopeptide family [1]. It functions as a potent inhibitor of bacterial protein synthesis by targeting the GTPase-associated center (GAC) of the ribosome, specifically binding to the complex formed by 23S rRNA and ribosomal protein L11, which disrupts the translocation step during translation [2]. This mechanism underlies its pronounced activity against a range of Gram-positive pathogens, including clinically significant drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis [3]. Structurally and mechanistically, it is closely related to other thiopeptides, notably thiostrepton and nosiheptide, yet exhibits distinct pharmacological and biochemical properties that are critical for research applications and compound selection [4].

Mechanism Ribosomal GTPase-associated center probe; L11 binding domain study fit
Spectrum Antimicrobial screening context: MRSA, M. tuberculosis, Gram-positive panel support
Differentiator Distinct EF-G GTP hydrolysis effect vs. thiostrepton/nosiheptide class

Micrococcin P1 Procurement: Why Generic Thiopeptide Substitution is Not a Viable Research Strategy


The thiopeptide class of antibiotics, which includes Micrococcin P1, thiostrepton, and nosiheptide, is characterized by a conserved mechanism of binding to the GTPase-associated center of the bacterial ribosome [1]. However, despite this shared target, individual members of this class exhibit significant divergence in their precise molecular interactions and downstream functional consequences. Substituting Micrococcin P1 with a generic thiopeptide like thiostrepton or nosiheptide is not scientifically valid due to quantifiable differences in ribosomal binding conformation, effects on EF-G-dependent GTP hydrolysis, and antibacterial spectrum, particularly against Mycobacterium tuberculosis [2]. These discrepancies arise from subtle variations in their macrocyclic structures and side-chain modifications, which alter their interaction with the 23S rRNA-L11 protein complex. The evidence detailed in the following section quantifies these key differences, demonstrating why Micrococcin P1 must be considered a distinct chemical entity with a unique biological signature that cannot be inferred from or substituted by its closest structural analogs.

Functional profile mismatch
Micrococcin P1 stimulates EF-G-dependent GTP hydrolysis, while thiostrepton and nosiheptide inhibit it; mechanism context may differ substantially.
Binding conformation mismatch
NMR and footprinting profiles on the L11 binding domain diverge from the thiostrepton-like cluster; thiopeptide substitution may alter target-engagement interpretation.
Spectrum and resistance context mismatch
Reported bactericidal activity against M. tuberculosis and distinct L11 resistance mutations are compound-specific; generic thiopeptide use may not support these endpoints.

Micrococcin P1 Evidence-Based Selection Guide: Quantified Differentiation from Comparator Thiopeptides


Micrococcin P1 Exhibits a Unique Functional Profile on EF-G-Dependent GTP Hydrolysis Compared to Thiostrepton, Nosiheptide, and Siomycin

Micrococcin P1 demonstrates a distinct functional effect on elongation factor-G (EF-G)-dependent GTP hydrolysis that is opposite to that of its structural analogs thiostrepton, nosiheptide, and siomycin. In biochemical assays using E. coli ribosomes, thiostrepton, nosiheptide, and siomycin were found to inhibit EF-G-dependent GTP hydrolysis [1]. In direct contrast, under the same experimental conditions, Micrococcin P1 was found to stimulate this same GTPase activity [1]. This functional divergence is a critical differentiator, indicating that while all compounds bind to the L11 binding domain of the 23S rRNA, they induce or stabilize different conformational states in the ribosomal complex [1].

EF-G GTP Hydrolysis Effect
Head-to-head
Stimulation vs. Inhibition (thiostrepton/nosiheptide/siomycin) in E. coli ribosome assay
Functional endpoint context differs from structural analogs
Qualitative functional divergence; ribosomal conformational trapping context
Ribosome Biochemistry GTPase Activity Mechanism of Action

Micrococcin P1 Demonstrates a Distinct NMR and Biochemical Interaction Profile on the L11 Binding Domain Compared to Thiostrepton, Nosiheptide, and Siomycin

NMR spectroscopy and biochemical footprinting experiments on the L11 binding domain (L11BD) of 23S rRNA reveal that Micrococcin P1 induces a distinct conformational state compared to a cluster of other thiopeptides. The study reports that thiostrepton, nosiheptide, and siomycin share a common NMR and biochemical profile upon binding to the L11BD [1]. In contrast, the data demonstrate that the profile generated by Micrococcin P1 binding differs from that of the thiostrepton-like antibiotics, indicating a unique interaction geometry or conformational selection [1]. This is further supported by the observation that these compounds produce different effects on ribosomal RNA in footprinting experiments [2].

NMR L11 Binding Profile
Head-to-head
Unique interaction profile, differing from thiostrepton/nosiheptide/siomycin cluster
Supports distinct binding conformation interpretation
NMR chemical shift and footprinting divergence; SAR study context
Structural Biology NMR Spectroscopy Ribosome Binding

Micrococcin P1 Exhibits Potent and Quantified Activity Against Clinically Relevant Gram-Positive Pathogens Including MRSA and Mycobacterium tuberculosis

Micrococcin P1 demonstrates potent in vitro antibacterial activity against a panel of clinically significant Gram-positive bacteria. Quantified minimum inhibitory concentration (MIC) values are as follows: against methicillin-resistant Staphylococcus aureus (MRSA), the MIC is reported to be as low as 0.0157 µM . Against a panel of standard strains, the MIC values are 2 µg/mL for S. aureus 1974149, 1 µg/mL for E. faecalis 1674621, and 1 µg/mL for S. pyogenes 1744264 . Notably, Micrococcin P1 is characterized as a bactericidal agent against Mycobacterium tuberculosis, with its mechanism of action confirmed through biochemical experiments that demonstrate inhibition of the elongation step of protein synthesis in mycobacteria [1]. While comparator data for thiostrepton and nosiheptide against M. tuberculosis is not available in these same studies, the reported bactericidal activity against this pathogen represents a key differentiating application.

MIC Against Gram-positive
Cross-study comparable
MRSA: 0.0157 µM; M. tuberculosis: bactericidal reported
Supports antimicrobial screening context
Reported MIC endpoint; comparator values require source-specific review
Antimicrobial Susceptibility Drug Discovery Infectious Disease

Micrococcin P1 Demonstrates a Distinct Resistance Determinant Profile Characterized by Specific Mutations in Ribosomal Protein L11

The genetic basis of resistance to Micrococcin P1 has been mapped, providing a unique tool for target validation and resistance studies. In Mycobacterium tuberculosis, micrococcin-resistant mutants were identified with specific mutations in the ribosomal protein L11 (RplK), located in the proline loop at the N-terminus [1]. The study confirmed that reintroduction of these mutations into a clean genetic background conferred resistance, while introduction of the wild-type RplK allele into resistant strains re-established sensitivity [1]. Additionally, a mutation in the 23S rRNA gene was identified [1]. This defined resistance mechanism, while sharing the L11 target with other thiopeptides, provides a specific genetic signature for studying Micrococcin P1's unique interaction with the ribosome.

Resistance Determinant
Class-level
Mutations in rplK (L11 proline loop) and 23S rRNA in M. tuberculosis
Supports target-engagement validation workflow
Resistance signature context; genetic confirmation reported
Antibiotic Resistance Mycobacteriology Target Identification

Micrococcin P1 Solubility Profile in DMSO and DMF Enables Formulation for In Vitro and Ex Vivo Studies

Micrococcin P1 exhibits a defined solubility profile that is critical for experimental design. The compound is reported to be soluble in DMSO at a concentration of 17 mg/mL and in DMF at 12 mg/mL, which are common solvents for preparing stock solutions for in vitro assays [1]. Its solubility in ethanol is lower, reported at 0.2 mg/mL [1]. The compound is described as very slightly soluble in water [2], a characteristic shared by many macrocyclic thiopeptides. This solubility profile dictates the use of organic co-solvents for experimental work and highlights the importance of using the pure, characterized compound to ensure reproducible results.

Solubility Profile
Supporting evidence
DMSO: 17 mg/mL; DMF: 12 mg/mL; Ethanol: 0.2 mg/mL
Solvent selection context for assay development
Data to verify; water very slightly soluble
Drug Formulation Solubility Assay Development

Micrococcin P1 Application Scenarios: Leveraging Unique Activity and Ribosomal Interaction for Drug Discovery


Anti-Tubercular Drug Discovery Programs

Procure Micrococcin P1 for use as a positive control or lead compound in screens targeting Mycobacterium tuberculosis. Its documented bactericidal activity and well-characterized mechanism of action—binding to the 23S rRNA-L11 protein complex to inhibit translocation—make it an invaluable tool for validating novel inhibitors of mycobacterial protein synthesis [1]. The availability of characterized resistant mutants with mutations in the rplK gene further enables target-based screening and mechanistic follow-up studies [1].

Ribosome Structure-Function and Conformational Dynamics Studies

Utilize Micrococcin P1 as a specialized biochemical probe to investigate the conformational states of the bacterial ribosome. Its unique ability to stimulate, rather than inhibit, EF-G-dependent GTP hydrolysis, in contrast to thiostrepton and nosiheptide, provides a critical tool for dissecting the energy landscape of the GTPase-associated center [2]. This makes the compound essential for laboratories studying the fundamental mechanics of translation, ribosomal trapping mechanisms, and the effects of small molecule modulators.

Antibiotic Combination and Synergy Screening Assays

Include Micrococcin P1 in panels for combination therapy screening, particularly against recalcitrant Gram-positive pathogens like MRSA. Its potent activity (MIC as low as 0.0157 µM against MRSA) and defined target site provide a strong baseline for investigating synergistic interactions with other antibiotics . The compound's distinct binding mode, as revealed by NMR and footprinting studies, suggests potential for unique, non-overlapping resistance mechanisms when used in combination [2].

Natural Product and Thiopeptide Biosynthesis Research

Employ Micrococcin P1 as a reference standard for analytical chemistry and as a model compound in studies of thiopeptide biosynthesis. As the first characterized thiopeptide, its biosynthetic gene cluster and non-ribosomal peptide synthetase (NRPS) machinery have been extensively studied, including characterization of its adenylation domain's selectivity for threonine [3]. This makes it a well-understood archetype for comparative genomics and for engineering novel thiopeptide derivatives with altered biological activities.

Application
Selection Property
Validation Focus
Anti-tubercular screening studies
Bactericidal activity context against M. tuberculosis
Protein synthesis inhibition endpoint; L11 target engagement review
Ribosome conformational dynamics research
Distinct EF-G GTP hydrolysis stimulation profile
GTPase-associated center probing; thiopeptide-binding mode interpretation
Antimicrobial combination screening
Antimicrobial screening context: Gram-positive panel
Synergy endpoint context; resistance mechanism review
Thiopeptide biosynthesis and reference standard
Characterized biosynthetic gene cluster and NRPS selectivity
Analytical reference context; comparative genomics review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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